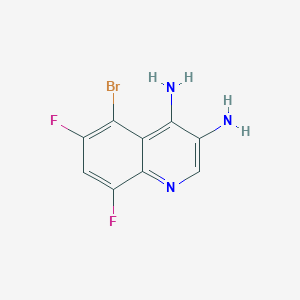
5-Bromo-6,8-difluoroquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,8-difluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H6BrF2N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,8-difluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the bromination and fluorination of quinoline, followed by amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6,8-difluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6,8-difluoroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-6,8-difluoroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dibromo-6,8-difluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 5-Bromo-8-fluoroquinoline
Uniqueness
5-Bromo-6,8-difluoroquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the 6 and 8 positions, along with the diamine group at the 3 and 4 positions, makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrF2N3 |
|---|---|
Molekulargewicht |
274.06 g/mol |
IUPAC-Name |
5-bromo-6,8-difluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H6BrF2N3/c10-7-3(11)1-4(12)9-6(7)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15) |
InChI-Schlüssel |
ISGNOBJDOQBAKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC=C(C(=C2C(=C1F)Br)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



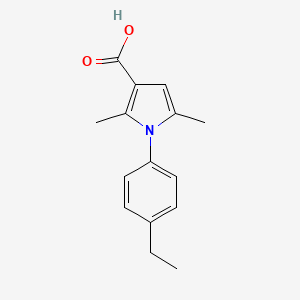
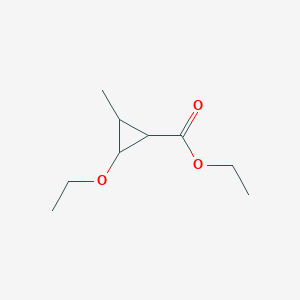

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)
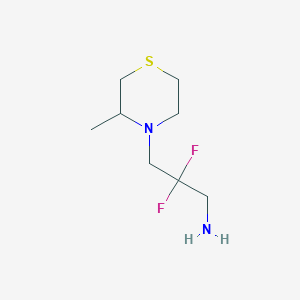
![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)
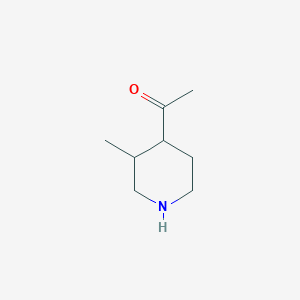
![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)
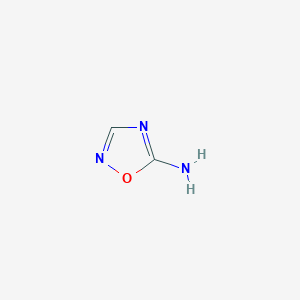


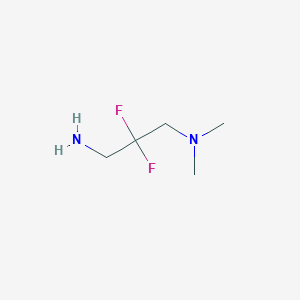
![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)
